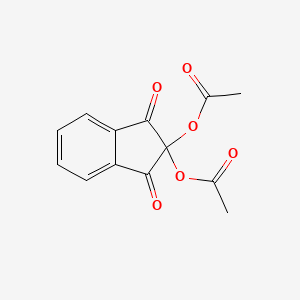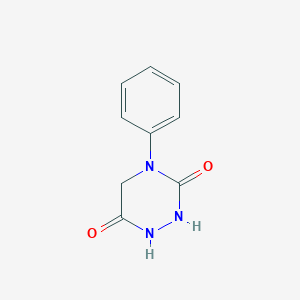
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring fused with a dione structure and a phenyl group attached to the tetrahydro ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with a suitable diketone, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione structure to a diol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of triazine oxides.
Reduction: Formation of tetrahydro-4-phenyl-1,2,4-triazine-3,6-diol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: Similar structure with a thioxo group instead of a phenyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused triazine-thiadiazine structure with different substituents.
6-Aza-2-thiothymine: Contains a triazine ring with a thiothymine group.
Uniqueness: 1,2,4-Triazine-3,6-dione, tetrahydro-4-phenyl- is unique due to its specific combination of a triazine ring, dione structure, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62774-73-6 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-phenyl-1,2,4-triazinane-3,6-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,14) |
InChI Key |
UJGUGJDBBXNJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NNC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
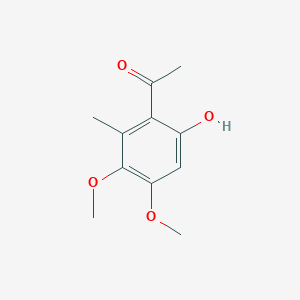

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
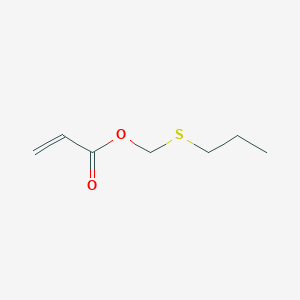
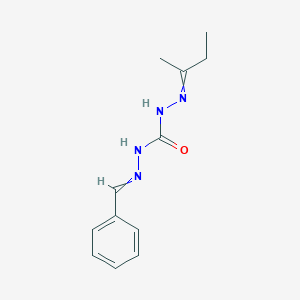
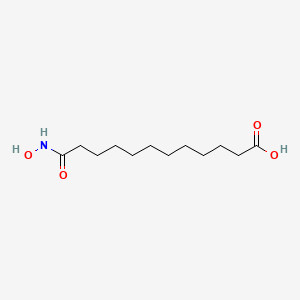
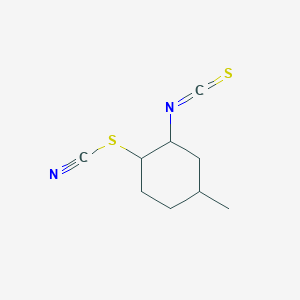
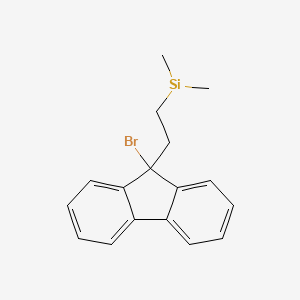
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
